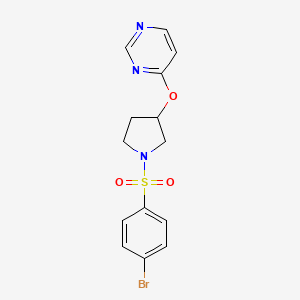

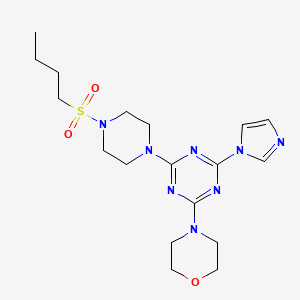

![molecular formula C26H17BrClNO3 B2480114 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide CAS No. 313647-91-5](/img/structure/B2480114.png)

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide is a compound likely of interest for its potential biological activity and chemical properties, given its structural features. The incorporation of bromo, chlorobenzoyl, and phenoxybenzamide groups suggests it might exhibit unique chemical and physical properties, making it a candidate for further research.

Synthesis Analysis

Compounds similar to this compound are typically synthesized through multi-step chemical reactions involving acylation, bromination, and amide formation steps. The synthesis processes are designed to introduce specific functional groups at targeted positions on the benzene ring, utilizing reagents like chlorobenzoyl chloride, bromine, and phenol derivatives in the presence of catalysts or activating agents (He et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to this compound has been determined using techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies reveal detailed information about bond lengths, bond angles, and the overall 3D conformation of the molecule, highlighting the importance of π-π conjugation and hydrogen bonding interactions in stabilizing the molecular structure (Karabulut et al., 2014).

Chemical Reactions and Properties

The presence of bromo and chlorobenzoyl groups in molecules like this compound suggests reactivity towards nucleophilic substitution reactions, as well as the potential for participation in coupling reactions. These functional groups can influence the chemical stability and reactivity of the compound, affecting its behavior in synthetic and biological contexts (Sagar et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility in different solvents, and crystalline forms, can be influenced by the nature and positioning of the substituent groups on the benzene rings. The analysis of these properties is crucial for understanding the compound's behavior in different environments and for its formulation for various applications (Yasuoka et al., 1969).

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Fate in Aquatic Systems

Parabens, structurally similar to the queried compound, have been extensively used in various products and consequently discharged into aquatic environments. Studies indicate that while wastewater treatments manage to remove a significant portion of parabens, they persistently appear in low concentrations in effluents. These compounds, including their chlorinated by-products formed through reactions with free chlorine, demonstrate widespread presence in surface water and sediments. The ubiquitous nature of parabens in aquatic systems and the stability of their chlorinated derivatives necessitate further exploration into their environmental fate and potential ecological impacts (Haman et al., 2015).

Flame Retardant Applications and Environmental Concerns

The compound is structurally related to various brominated flame retardants. Concerns have been raised about the environmental presence and potential health implications of novel brominated flame retardants (NBFRs). Research highlights the need for comprehensive investigations into the occurrence, environmental fate, and toxicity of these compounds. High concentrations of certain NBFRs have been frequently reported, and their detection in various matrices like wastewater, swimming pools, and consumer goods underscores the importance of monitoring and understanding the impact of these substances (Zuiderveen et al., 2020).

Molecular Interactions and Crystallography

Understanding the molecular interactions and crystal structures of brominated compounds is crucial for various applications, including material science and pharmaceuticals. Research on cocrystals of 4-bromobenzamide with dicarboxylic acids reveals insights into halogen···halogen interactions, a fundamental aspect in crystal engineering. These studies, focusing on type I and type II halogen interactions, contribute to the design of new materials and drugs, leveraging the modular nature of synthons in crystal formation (Tothadi et al., 2013).

Environmental Toxicology

The structural resemblance to polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) raises concerns about the potential environmental and health risks. PBDDs and PBDFs are known contaminants in brominated flame retardants and are produced during combustion processes. They exhibit toxicological profiles similar to their chlorinated counterparts, influencing hepatic, dermal, and gastrointestinal systems. The widespread use and persistence of brominated flame retardants underscore the importance of understanding the toxicological implications of related compounds (Mennear & Lee, 1994).

Eigenschaften

IUPAC Name |

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17BrClNO3/c27-18-13-14-24(22(16-18)25(30)21-11-4-5-12-23(21)28)29-26(31)17-7-6-10-20(15-17)32-19-8-2-1-3-9-19/h1-16H,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJYXJUBCCDELR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

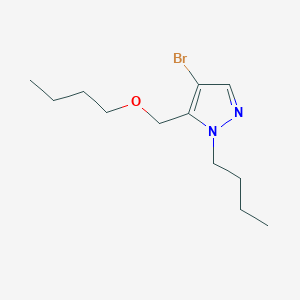

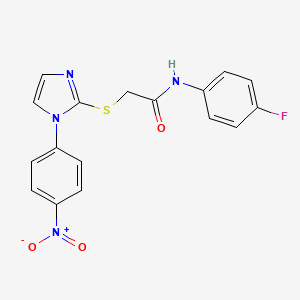

![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)

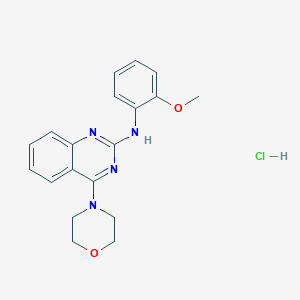

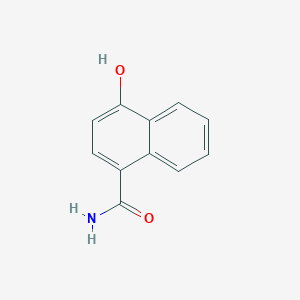

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2480039.png)

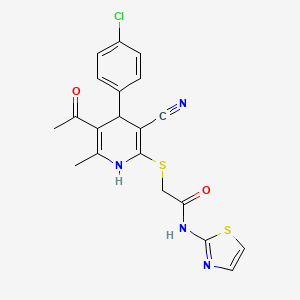

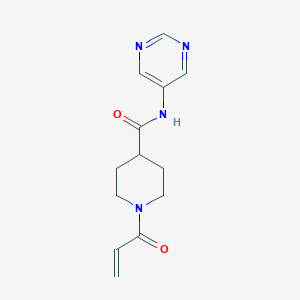

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)

![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2480051.png)